Cas no 7035-10-1 ((5-Chloro-2-methoxyphenyl)methanol)
(5-Chloro-2-methoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- 2-CHLORO-2-METHOXYBENZYL ALCOHOL 97
- (5-Chloro-2-methoxyphenyl)methanol
- 5-Chloro-2-methoxybenzyl alcohol
- BENZENEMETHANOL,5-CHLORO-2-METHOXY
- 2-CHLORO-2-METHOXYBENZYL ALCOHOL
- 5-Chlor-2-methoxy-benzylalkohol
- 5-chloro-2-methoxy-benzenemethanol
- EN300-99386
- GFCZAZVHUMJMJN-UHFFFAOYSA-N
- 7035-10-1
- (5-Chloro-2-methoxy-phenyl)-methanol
- (5-chloro-2-methoxyphenyl) methanol
- AKOS000349008
- FT-0726520
- Z381396392
- Benzenemethanol, 5-chloro-2-methoxy-
- SCHEMBL712489
- 5-Chloro-2-methoxybenzyl Alcohol,Benzyl alcohol, 5-chloro-2-methoxy-,(5-Chloro-2-methoxyphenyl)methanol,5-Chloro-2-methoxybenzyl alcohol
- DA-37563
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- MDL: MFCD00086350
- Inchi: 1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3
- InChI Key: GFCZAZVHUMJMJN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)CO)OC
Computed Properties
- Exact Mass: 174.04500
- Monoisotopic Mass: 172.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 29.5A^2
Experimental Properties
- Melting Point: 56-61 °C(lit.)
- PSA: 29.46000
- LogP: 1.30240
(5-Chloro-2-methoxyphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C368005-2.5g |
(5-Chloro-2-methoxyphenyl)methanol |
7035-10-1 | 2.5g |
$ 150.00 | 2022-04-01 | ||
| TRC | C368005-25g |
(5-Chloro-2-methoxyphenyl)methanol |
7035-10-1 | 25g |
$ 1215.00 | 2022-04-01 | ||
| abcr | AB427885-1 g |
3-Chloro-6-methoxybenzyl alcohol |
7035-10-1 | 1g |
€288.50 | 2023-06-16 | ||
| abcr | AB427885-5 g |
3-Chloro-6-methoxybenzyl alcohol |
7035-10-1 | 5g |
€905.40 | 2023-06-16 | ||
| TRC | C368005-2500mg |
(5-Chloro-2-methoxyphenyl)methanol |
7035-10-1 | 2500mg |
$ 184.00 | 2023-04-18 | ||
| TRC | C368005-25000mg |
(5-Chloro-2-methoxyphenyl)methanol |
7035-10-1 | 25g |
$ 1470.00 | 2023-04-18 | ||
| Chemenu | CM123630-1g |
(5-chloro-2-methoxyphenyl)methanol |
7035-10-1 | 95% | 1g |
$320 | 2024-07-24 | |
| Alichem | A019117080-250mg |
(5-Chloro-2-methoxyphenyl)methanol |
7035-10-1 | 95% | 250mg |
$281.41 | 2023-09-01 | |
| Alichem | A019117080-1g |
(5-Chloro-2-methoxyphenyl)methanol |
7035-10-1 | 95% | 1g |
$657.00 | 2023-09-01 | |
| Alichem | A019117080-5g |
(5-Chloro-2-methoxyphenyl)methanol |
7035-10-1 | 95% | 5g |
$1931.58 | 2023-09-01 |
(5-Chloro-2-methoxyphenyl)methanol Suppliers
(5-Chloro-2-methoxyphenyl)methanol Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on (5-Chloro-2-methoxyphenyl)methanol
Recent Advances in the Research of (5-Chloro-2-methoxyphenyl)methanol (CAS: 7035-10-1) and Its Applications in Chemical Biology and Pharmaceutical Sciences
The compound (5-Chloro-2-methoxyphenyl)methanol (CAS: 7035-10-1) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis and its potential biological activities. This research brief synthesizes the latest findings regarding this important chemical entity, focusing on its synthetic methodologies, pharmacological properties, and emerging applications in medicinal chemistry.
Recent synthetic chemistry studies have demonstrated improved protocols for the production of (5-Chloro-2-methoxyphenyl)methanol with higher yields and purity. A 2023 study published in the Journal of Organic Chemistry reported an optimized reduction method using sodium borohydride in THF/water mixture, achieving 92% yield at room temperature. This advancement addresses previous challenges in large-scale production while maintaining excellent stereoselectivity, making the compound more accessible for pharmaceutical development.
In pharmacological research, (5-Chloro-2-methoxyphenyl)methanol has shown promising preliminary results as a building block for novel anti-inflammatory agents. Molecular docking studies indicate that derivatives of this compound exhibit strong binding affinity to COX-2 enzymes, with potential for selective inhibition. Current in vitro testing suggests these derivatives may offer improved gastrointestinal safety profiles compared to traditional NSAIDs, though comprehensive preclinical studies are still underway.
The compound's role in central nervous system drug development has also been explored. Research teams have incorporated (5-Chloro-2-methoxyphenyl)methanol into novel scaffolds targeting serotonin and dopamine receptors. Early-stage animal models indicate potential applications in treating neurological disorders, with particular interest in its metabolites' blood-brain barrier permeability characteristics.
From a chemical biology perspective, recent studies have investigated the compound's interactions with various biological macromolecules. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry analyses have provided detailed structural insights into its binding modes with proteins and nucleic acids. These findings are contributing to the rational design of more effective drug candidates and biochemical probes.
Current challenges in the field include the need for more comprehensive toxicological profiling and the development of greener synthetic routes. Several research groups are actively working on biocatalytic approaches to produce (5-Chloro-2-methoxyphenyl)methanol, aiming to reduce environmental impact while maintaining cost-effectiveness for industrial-scale applications.
The pharmaceutical industry has shown growing interest in this compound, with several patents filed in 2023-2024 for its use in novel drug formulations. Particularly noteworthy is its incorporation into PROTAC (proteolysis targeting chimera) molecules, where it serves as a linker component facilitating targeted protein degradation - an emerging therapeutic strategy in oncology and neurodegenerative diseases.
Future research directions likely to gain momentum include structure-activity relationship (SAR) studies of various derivatives, exploration of its potential in combination therapies, and further investigation of its pharmacokinetic properties. The compound's versatility and the recent methodological advances position (5-Chloro-2-methoxyphenyl)methanol as an important focus area in medicinal chemistry innovation for the coming years.
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